2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one
Description
This compound is a purine derivative characterized by a stereochemically defined tetrahydrofuran (THF) moiety (2R,4S,5R configuration) and a naphthalen-2-ylamino substituent at the 8-position of the purine ring. Safety guidelines recommend storage in inert atmospheres at 2–8°C, with precautions against heat and moisture .
Properties
Molecular Formula |
C20H20N6O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(naphthalen-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C20H20N6O4/c21-19-24-17-16(18(29)25-19)23-20(26(17)15-8-13(28)14(9-27)30-15)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15,27-28H,8-9H2,(H,22,23)(H3,21,24,25,29)/t13-,14+,15+/m0/s1 |
InChI Key |
XWSZZHAGOWTADO-RRFJBIMHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=CC=CC=C5C=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=CC=CC=C5C=C4)CO)O |
Origin of Product |
United States |
Biological Activity
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one is a purine derivative notable for its complex structure and diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy, molecular biology, and as a fluorescent probe.
The molecular formula of this compound is , with a molecular weight of approximately 358.34 g/mol. Its structure includes a naphthalene moiety and a tetrahydrofuran ring, contributing to its unique biological interactions.
| Property | Value |
|---|---|
| CAS Number | 207121-55-9 |
| Molecular Formula | C15H18N5O5 |
| Molecular Weight | 358.34 g/mol |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids. The naphthalene group allows for intercalation between DNA bases, which can disrupt normal DNA replication and transcription processes. This mechanism is particularly relevant in the context of anticancer therapies, where interference with DNA function can inhibit tumor growth.
Anticancer Properties
Research indicates that 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Study on Breast Cancer Cells : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Mechanistic Insights : The compound's intercalative properties facilitate the formation of DNA adducts, leading to strand breaks and cell cycle arrest.
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in cell cultures infected with certain RNA viruses, likely through mechanisms similar to those observed in its anticancer activity.
Fluorescent Properties
The naphthalene component provides distinct photophysical characteristics that make this compound useful as a fluorescent probe in molecular biology applications. Its fluorescence can be utilized to study nucleic acid interactions and cellular dynamics.
Case Studies
- Cytotoxicity in Cancer Research : A study published in Cancer Research assessed the effects of this compound on various cancer cell lines, including lung and colon cancers. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis.
- Fluorescent Probing : Research highlighted in Journal of Molecular Biology explored the use of this compound as a fluorescent marker for DNA visualization. The findings confirmed its effectiveness in staining nucleic acids under specific excitation wavelengths.
- Antiviral Efficacy : An investigation reported in Virology Journal examined the antiviral effects against influenza virus. The compound demonstrated a notable reduction in viral titers when administered to infected cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Purine-THF Derivatives
The following table compares the target compound with structurally related purine derivatives containing modified THF groups or substituents:
Key Differences in Physicochemical Properties
- Stereochemical Impact: The 2R,4S,5R configuration of the THF group distinguishes it from L-sugar derivatives (e.g., : 2′-Deoxy-L-guanosine), which exhibit altered enzymatic recognition .
- Thermal Stability : Fluorinated derivatives () show enhanced stability under physiological conditions compared to hydroxyl-rich analogues .
Q & A
Basic Question: What are the critical handling and storage protocols for this compound to ensure stability and safety in laboratory settings?
Answer:
- Storage Conditions : Store in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation via oxidation or photolysis .
- Safety Precautions : Use NIOSH-approved eye/face protection (safety glasses with side shields) and nitrile gloves inspected for integrity before use. Avoid skin contact by employing proper glove removal techniques .
- Hazard Mitigation : If exposed, wash affected areas immediately and consult a physician, providing the safety data sheet (SDS) for reference .
Basic Question: What synthetic methodologies are reported for analogous tetrahydrofuran-containing purine derivatives?
Answer:
- Phosphonate Synthesis : Modified nucleosides can be synthesized via coupling reactions, as demonstrated in the synthesis of 5′-phosphonate derivatives using tert-butyldimethylsilyl (TBDMS) protection for hydroxyl groups and phosphoramidite chemistry .
- Purification : Column chromatography with gradients of methanol/dichloromethane or automated flash systems (e.g., Biotage Isolera) is recommended for isolating intermediates .
Basic Question: Which spectroscopic and chromatographic techniques are suitable for structural characterization?
Answer:
- NMR Analysis : Use - and -NMR to confirm stereochemistry (e.g., tetrahydrofuran ring configuration) and substituent positions. For example, coupling constants (-values) differentiate axial/equatorial protons in the sugar moiety .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., CHNO has a theoretical MW of 283.24 g/mol) .
- HPLC Purity Assessment : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .
Advanced Question: How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
Answer:
- Experimental Design : Adopt a split-plot randomized block design, where:
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values, ensuring at least three technical replicates per concentration.
Advanced Question: How should researchers address contradictions in enzyme inhibition data across different assay conditions?
Answer:
- Data Validation :
- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive inhibition modes.
- Structural Insights : Use molecular docking (e.g., AutoDock Vina) to model interactions between the compound’s naphthyl group and enzyme active sites .
Advanced Question: What methodologies are recommended for assessing the environmental impact or ecotoxicological profile of this compound?
Answer:
- Environmental Fate Studies :
- Ecotoxicology :
Advanced Question: How can computational tools optimize the compound’s selectivity for target proteins?
Answer:
- QSAR Modeling : Train models using datasets of purine analogs to predict binding affinity based on substituent properties (e.g., logP, polar surface area) .
- Free Energy Perturbation (FEP) : Simulate mutations in target vs. off-target proteins to identify residues critical for selectivity .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
